5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide
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Overview
Description
5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, along with an oxetane ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Amidation: Formation of the amide bond by reacting the halogenated benzene derivative with an oxetane-containing amine under appropriate conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different functionalized benzamides.
Scientific Research Applications
5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the oxetane ring can improve its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-iodobenzamide: Lacks the oxetane ring, which may affect its biological activity and stability.
2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide: A positional isomer with potentially different chemical and biological properties.
5-Fluoro-2-chloro-N-(oxetan-3-yl)benzamide: Substitution of iodine with chlorine, which may alter its reactivity and interactions with molecular targets.
Uniqueness
5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is unique due to the combination of fluorine and iodine atoms, along with the oxetane ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-2-iodo-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO2/c11-6-1-2-9(12)8(3-6)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYETXLHDYHXCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=CC(=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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